

Comparative Analysis of CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor

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Compound of Interest		
Compound Name:	CEP-11981 tosylate	
Cat. No.:	B12370821	Get Quote

An objective guide for researchers, scientists, and drug development professionals on the preclinical and clinical data of **CEP-11981 tosylate** in comparison to other multi-targeted tyrosine kinase inhibitors. Despite showing promise in early studies, the development of CEP-11981 was discontinued by its sponsor, limiting the availability of extensive comparative and reproducibility data.

CEP-11981 tosylate is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against key receptors involved in angiogenesis and tumor progression.[1][2] Preclinical data demonstrated its ability to inhibit Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Tie-2, Fibroblast Growth Factor Receptor-1 (FGFR-1), proto-oncogene c-SRC, and Aurora A.[1][2] However, further clinical development of the compound has been halted.[1] [3] This guide provides a comparative summary of the available data for CEP-11981 and other TKIs with similar target profiles.

Biochemical Potency: A Comparative Overview

The in vitro inhibitory activity of CEP-11981 against its primary kinase targets is summarized below, alongside comparable data for other well-established multi-targeted TKIs. This table facilitates a direct comparison of biochemical potency.



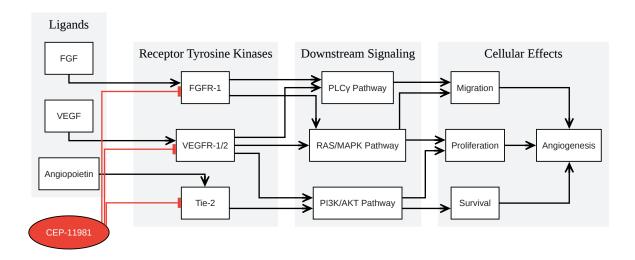
Target Kinase	CEP- 11981 IC50 (nM)	Sorafenib IC50 (nM)	Sunitinib IC50 (nM)	Pazopani b IC₅o (nM)	Axitinib IC50 (nM)	Regorafe nib IC₅₀ (nM)
VEGFR-1	3[1][2]	26	1.2	10[4][5]	0.1[6][7]	13[8][9][10]
VEGFR-2	4[1][2]	90[11][12]	80[13][14]	30[4][5][15]	0.2[6][7]	4.2[8][9] [10]
VEGFR-3	-	20[11][12]	-	47[4][5]	0.1-0.3[6]	46[8][9][10]
Tie-2	22[1][2]	-	-	-	-	31[16]
FGFR-1	13[1][2]	580	-	140[5]	-	-
c-SRC	37[1][2]	-	-	-	-	-
Aurora A	42[1][2]	-	-	-	-	-
PDGFRβ	-	57[11][12]	2[13][14]	84[4][5]	1.6[7]	22[8][9]
c-Kit	-	68[11][12]	-	74[4][5]	1.7	7[8][9]
Raf-1	-	6[11]	-	-	-	2.5[8][9]
B-Raf	-	22[11]	-	-	-	28[9]
RET	-	43	-	-	-	1.5[8][9]

Note: IC_{50} values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by CEP-11981 and a general workflow for evaluating the efficacy of tyrosine kinase inhibitors.

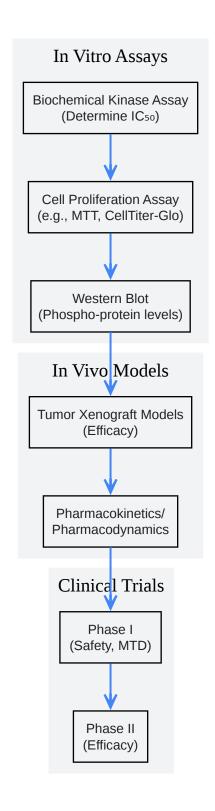




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CEP-11981 Targeted Signaling Pathways





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General Workflow for TKI Evaluation

Clinical Trial Data for CEP-11981



A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of CEP-11981 in patients with advanced, relapsed, or refractory solid tumors.[1][3]

Clinical Trial Parameter	Result			
Phase	I			
Patient Population	Advanced, relapsed, or refractory solid tumors			
Dosing Schedule	Oral, once daily[1]			
Maximum Tolerated Dose (MTD)	97.4 mg/m ² [1][3]			
Dose-Limiting Toxicities (DLTs) at 126.6 mg/m ²	Grade 4 neutropenia, Grade 3 T-wave inversion with chest heaviness and fatigue[1][3]			
Most Frequent Adverse Events (any grade)	Fatigue, nausea, diarrhea, decreased appetite, abdominal pain, back pain, vomiting, constipation, headache, dizziness, and dyspnea[1][3]			
Efficacy	No complete or partial responses were observed. However, 44% of patients achieved stable disease at ≥ 6 weeks.[1][3]			
Development Status	Further development by the sponsor has ceased.[1][3]			

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of standard protocols for key assays used in the characterization of tyrosine kinase inhibitors.

In Vitro Kinase Assay (Determination of IC₅₀)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

 Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate (e.g., a synthetic peptide), and a buffer solution.



- Inhibitor Addition: The test compound (e.g., CEP-11981) is added at various concentrations.
- Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
- Detection: The amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence polarization, or enzymelinked immunosorbent assay (ELISA) with a phospho-specific antibody.[17][18][19]
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

- Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
 [20][21]
- Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).[20][21]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]
- Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[22]
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[21]
- Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined.

Western Blot for Phospho-Protein Detection



This technique is used to assess the effect of an inhibitor on the phosphorylation of its target kinase and downstream signaling proteins within cells.

- Cell Lysis: Cells treated with the inhibitor are lysed to extract proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of proteins. [23][24]
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
- SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).[24]
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]
- Blocking: The membrane is incubated in a blocking solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[24]
- Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein.
- Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- Detection: A chemiluminescent substrate is added, and the signal is detected, indicating the presence and relative amount of the phosphorylated protein.[23][24]
- Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading and to assess the overall protein level.[26]

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